molecular formula C15H15FN4O3 B11490085 3-cyclopropyl-N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

3-cyclopropyl-N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11490085
M. Wt: 318.30 g/mol
InChI Key: BOWNEVDHZQKPSN-UHFFFAOYSA-N
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Description

N-{2-[(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2-FLUOROBENZAMIDE is a synthetic organic compound that features a unique combination of functional groups, including a cyclopropyl ring, an oxadiazole ring, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2-FLUOROBENZAMIDE typically involves a multi-step process:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of an appropriate amidoxime with a carboxylic acid derivative under basic conditions.

    Introduction of the cyclopropyl group: This step may involve the use of cyclopropylamine or a cyclopropyl-containing reagent to introduce the cyclopropyl moiety into the oxadiazole ring.

    Attachment of the fluorobenzamide moiety: This can be accomplished through a coupling reaction between the oxadiazole intermediate and a fluorobenzoyl chloride or a similar fluorinated reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2-FLUOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions, potentially leading to ring-opening reactions.

    Reduction: The compound can be reduced to modify the oxadiazole ring or the amide functionality.

    Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to ring-opened products, while substitution reactions can yield various substituted benzamides.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The presence of the oxadiazole ring and the fluorobenzamide moiety can impart unique electronic and photophysical properties, making it useful in the development of organic electronic materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential binding affinity to specific proteins or nucleic acids.

Mechanism of Action

The mechanism by which N-{2-[(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2-FLUOROBENZAMIDE exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound may act as a competitive inhibitor, binding to the active site of an enzyme and preventing substrate access.

    Receptor Modulation: It may interact with specific receptors, altering their conformation and affecting downstream signaling pathways.

    Photophysical Effects: In materials science, the compound’s electronic properties can influence its behavior in devices such as organic light-emitting diodes (OLEDs) or sensors.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2-CHLOROBENZAMIDE: Similar structure but with a chlorine atom instead of fluorine.

    N-{2-[(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2-METHYLBENZAMIDE: Similar structure but with a methyl group instead of fluorine.

Uniqueness

N-{2-[(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2-FLUOROBENZAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for various applications.

Properties

Molecular Formula

C15H15FN4O3

Molecular Weight

318.30 g/mol

IUPAC Name

3-cyclopropyl-N-[2-[(2-fluorobenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H15FN4O3/c16-11-4-2-1-3-10(11)13(21)17-7-8-18-14(22)15-19-12(20-23-15)9-5-6-9/h1-4,9H,5-8H2,(H,17,21)(H,18,22)

InChI Key

BOWNEVDHZQKPSN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(=N2)C(=O)NCCNC(=O)C3=CC=CC=C3F

Origin of Product

United States

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